molecular formula C6H6N4O2 B11918351 2-Methoxy-3H-purin-6(7H)-one

2-Methoxy-3H-purin-6(7H)-one

Cat. No.: B11918351
M. Wt: 166.14 g/mol
InChI Key: QMZOHQZACFFXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3H-purin-6(7H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a methoxy group attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3H-purin-6(7H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with a purine derivative, such as hypoxanthine or xanthine.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia, amines, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

2-Methoxy-3H-purin-6(7H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-3H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The methoxy group can influence its binding affinity and specificity, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

Similar Compounds

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

    Xanthine: Another purine derivative that is a precursor to uric acid.

    Caffeine: A well-known stimulant that is also a purine derivative with a methoxy group.

Uniqueness

2-Methoxy-3H-purin-6(7H)-one is unique due to the presence of the methoxy group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

2-methoxy-1,7-dihydropurin-6-one

InChI

InChI=1S/C6H6N4O2/c1-12-6-9-4-3(5(11)10-6)7-2-8-4/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

QMZOHQZACFFXMA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.